molecular formula C8H5FN2O3 B13661358 5-Fluoro-2-methoxy-4-nitrobenzonitrile

5-Fluoro-2-methoxy-4-nitrobenzonitrile

Katalognummer: B13661358
Molekulargewicht: 196.13 g/mol
InChI-Schlüssel: FIIRFWWTVBVKOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-methoxy-4-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3 It is a derivative of benzonitrile, featuring a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-4-nitrobenzonitrile typically involves the nitration of 5-Fluoro-2-methoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 5-Fluoro-2-methoxybenzonitrile

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition.

    Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-methoxy-4-nitrobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic Substitution: Substituted benzonitriles with different functional groups replacing the fluorine atom.

    Reduction: 5-Fluoro-2-methoxy-4-aminobenzonitrile.

    Oxidation: 5-Fluoro-2-methoxy-4-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-methoxy-4-nitrobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-methoxy-4-nitrobenzonitrile involves its interaction with molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom can influence its binding affinity to biological targets. The methoxy group can modulate its solubility and reactivity. These combined effects contribute to its overall chemical behavior and potential biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoro-2-methoxybenzonitrile: Lacks the nitro group, making it less reactive in redox reactions.

    5-Fluoro-2-nitrobenzonitrile: Lacks the methoxy group, affecting its solubility and reactivity.

    2-Fluoro-5-nitrobenzonitrile: Different substitution pattern on the benzene ring, leading to variations in chemical properties.

Uniqueness

5-Fluoro-2-methoxy-4-nitrobenzonitrile is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity

Eigenschaften

Molekularformel

C8H5FN2O3

Molekulargewicht

196.13 g/mol

IUPAC-Name

5-fluoro-2-methoxy-4-nitrobenzonitrile

InChI

InChI=1S/C8H5FN2O3/c1-14-8-3-7(11(12)13)6(9)2-5(8)4-10/h2-3H,1H3

InChI-Schlüssel

FIIRFWWTVBVKOI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1C#N)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.